2-Ethyl-6-phenoxypyrimidin-4(1H)-one
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Overview
Description
2-Ethyl-6-phenoxypyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-phenoxypyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2-ethylpyrimidin-4(1H)-one with phenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-phenoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4(1H)-pyrimidinone: Lacks the phenoxy group, which may affect its biological activity.
6-Phenoxypyrimidin-4(1H)-one: Lacks the ethyl group, potentially altering its properties.
2-Methyl-6-phenoxypyrimidin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-6-phenoxypyrimidin-4(1H)-one is unique due to the presence of both the ethyl and phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-ethyl-4-phenoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-10-13-11(15)8-12(14-10)16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) |
InChI Key |
ULXBDHIERPKBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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